Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate
Description
Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate is a heterocyclic compound featuring a morpholine ring fused with a partially saturated imidazoline moiety and a tert-butyl ester group. The tert-butyl ester serves as a protective group, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(16)15-6-7-17-9(8-15)10-13-4-5-14-10/h9H,4-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUZXPIAWDNCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: In medicine, derivatives of this compound have been explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of various chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or participating in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Structural Analogues with Imidazole/Imidazoline Cores
Target Compound :
- Core : Morpholine + 4,5-dihydroimidazol-2-yl (imidazoline).
- Functional Groups : Tert-butyl ester.
- Molecular Features : Partially saturated imidazoline enhances conformational flexibility compared to aromatic imidazoles.
Compound 5{88} (Molecules, 2008) :
- Core : Aromatic imidazole.
- Functional Groups: R-α-methylbenzylamino, tert-butoxy-S-phenylalanyl.
- Key Differences: The fully unsaturated imidazole core increases aromaticity and planarity, favoring π-π stacking interactions.
Compound 5{90} (Molecules, 2008) :
- Core : Aromatic imidazole.
- Functional Groups: Piperidinyl-amino, tert-butoxy-S-phenylalanyl.
- Key Differences : The piperidinyl substituent replaces morpholine, altering solubility and hydrogen-bonding profiles. Piperidine’s nitrogen atom may confer stronger basicity than morpholine’s oxygen .
Tert-Butyl-Containing Derivatives
Target Compound :
- Role of tert-butyl : Steric protection of the carboxylate group, improving lipophilicity.
PTBIBI (Journal of Information Display, 2022) :
- Core : Benzo[d]imidazole + terphenyl-imidazole.
- Functional Groups : 4-(tert-butyl)phenyl.
- Key Differences : The bulky tert-butylphenyl group in PTBIBI enhances thermal stability and electron-donating properties, making it suitable for optoelectronic applications (e.g., OLEDs). In contrast, the tert-butyl ester in the target compound is more likely a transient protective group in synthetic intermediates .
Biological Activity
Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H21N3O3
- CAS Number : 2209111-89-5
- Molecular Weight : 255.32 g/mol
This compound exhibits its biological effects primarily through interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways, impacting cellular processes such as metabolism and signaling.
- Receptor Modulation : It interacts with receptors that play roles in neurotransmission and cellular signaling, potentially affecting physiological responses.
- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell function.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of several imidazole derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
Research conducted on human colon cancer cell lines demonstrated that treatment with this compound resulted in a notable decrease in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 3: Cardiovascular Effects
In a pharmacological study, the compound was tested for antihypertensive effects in animal models. It showed a significant reduction in blood pressure, suggesting its potential use in managing hypertension.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. Studies suggest that the compound has a moderate half-life, allowing for sustained biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
